3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
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Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. ABT-594 is a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) and has been shown to have analgesic effects in animal models of acute and chronic pain.
Scientific Research Applications
Heterocyclic Compound Synthesis and Therapeutic Potential
The synthesis of novel heterocyclic compounds derived from benzofuran, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates the chemical versatility and potential therapeutic applications of benzofuran derivatives. These compounds, including variants like 3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo difuran-2-carboxamide, have shown significant anti-inflammatory and analgesic activities, suggesting their potential as cyclooxygenase inhibitors. Such research highlights the relevance of benzofuran derivatives in developing new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
The exploration of benzofuran and pyrrolidine derivatives in antimicrobial applications underscores their significance in addressing infectious diseases. Compounds integrating benzofuran and pyrrolidine structures, like 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives, have been synthesized and tested for their in-vitro antibacterial activity against various pathogenic microorganisms. These studies reveal the compounds' potential as novel antimicrobial agents, offering avenues for the development of new treatments against resistant bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Neuroleptic Activity and Drug Development
Research on benzamide derivatives of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines has provided valuable insights into the structure-activity relationships that influence neuroleptic activity. Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have shown potent neuroleptic activity, emphasizing the potential of pyrrolidine derivatives in the development of new psychiatric medications with fewer side effects (Iwanami, Takashima, & Hirata, 1981).
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-5-3-2-4-17(19)21-20(23)22-10-8-16(13-22)14-6-7-18-15(12-14)9-11-25-18/h2-7,12,16H,8-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKCXEKHLHOWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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